molecular formula C9H12N2O2 B1493699 2-Cyclopropyl-5-methoxy-6-methylpyrimidin-4-ol CAS No. 1803597-85-4

2-Cyclopropyl-5-methoxy-6-methylpyrimidin-4-ol

Cat. No.: B1493699
CAS No.: 1803597-85-4
M. Wt: 180.2 g/mol
InChI Key: FGGXMEIWUCPWCP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methoxy-6-methylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a cyclopropyl group, a methoxy group, and a methyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-methoxy-6-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 4-methoxy-3-methyl-2-butanone in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-methoxy-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Cyclopropyl-5-methoxy-6-methylpyrimidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methoxy-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For instance, it could inhibit the activity of certain kinases or bind to specific receptors, thereby modulating cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

  • 2-Cyclopropyl-4-methyl-5-nitro-1H-pyrimidin-6-one
  • 2-Cyclopropyl-5-methoxy-4-ethyl-1H-pyrimidin-6-one
  • 2-Cyclopropyl-5-methoxy-4-methyl-1H-pyrimidin-4-one

Comparison: Compared to similar compounds, 2-Cyclopropyl-5-methoxy-6-methylpyrimidin-4-ol is unique due to the presence of the methoxy group at the 5-position and the cyclopropyl group at the 2-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-cyclopropyl-5-methoxy-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-7(13-2)9(12)11-8(10-5)6-3-4-6/h6H,3-4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGXMEIWUCPWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-5-methoxy-6-methylpyrimidin-4-ol
Reactant of Route 2
2-Cyclopropyl-5-methoxy-6-methylpyrimidin-4-ol
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2-Cyclopropyl-5-methoxy-6-methylpyrimidin-4-ol
Reactant of Route 4
2-Cyclopropyl-5-methoxy-6-methylpyrimidin-4-ol
Reactant of Route 5
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2-Cyclopropyl-5-methoxy-6-methylpyrimidin-4-ol
Reactant of Route 6
2-Cyclopropyl-5-methoxy-6-methylpyrimidin-4-ol

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